![molecular formula C14H15NO4 B13034420 Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is a spirocyclic compound that features a unique structure combining chromane and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate typically involves a multi-step process. One common method is the three-component one-pot synthesis, which includes the following steps:
Formation of Azomethine Ylides: Azomethine ylides are generated in situ from the condensation of isatins with sarcosine.
Cycloaddition Reaction: The azomethine ylides undergo a 1,3-dipolar cycloaddition with dipolarophiles such as trans-1,2-dibenzoylethylene under conventional heating.
This method provides high regioselectivity and stereoselectivity, enabling the assembly of complex structural entities in a single step with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. Molecular docking studies have shown that the compound can inhibit DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cell cycle regulation, respectively . This inhibition leads to antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,2’-pyrrolidine]: This compound shares a similar spirocyclic structure but with an indoline moiety instead of chromane.
Spiro[chromane-2,1’-cyclohexan]-4-one: Another spirocyclic compound with a chromane moiety, but different ring fusion.
Uniqueness
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is unique due to its specific combination of chromane and pyrrolidine rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
methyl 2'-oxospiro[3,4-dihydrochromene-2,3'-pyrrolidine]-6-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-18-12(16)10-2-3-11-9(8-10)4-5-14(19-11)6-7-15-13(14)17/h2-3,8H,4-7H2,1H3,(H,15,17) |
Clave InChI |
RJRAJIFYEBITDQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)OC3(CC2)CCNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


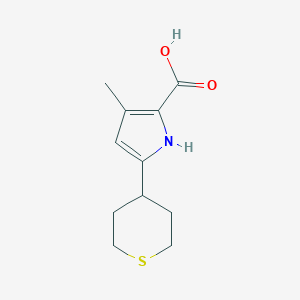



![1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13034356.png)

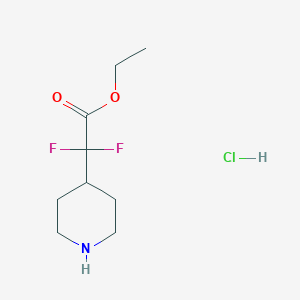
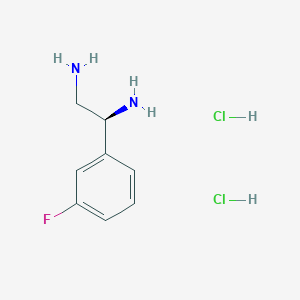
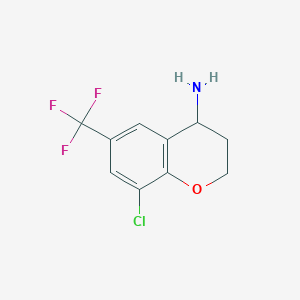
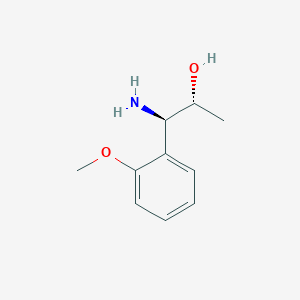
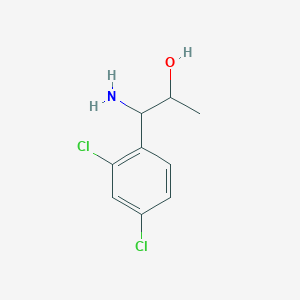
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)

